molecular formula C22H23NO3 B2938475 N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide CAS No. 307537-88-8

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide

Cat. No.: B2938475
CAS No.: 307537-88-8
M. Wt: 349.43
InChI Key: GVSSXKBXXJWTEE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is a complex organic compound featuring a furan ring, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of furan-2-ylmethylamine with 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid under coupling conditions. The reaction typically requires a coupling reagent such as DMT/NMM/TsO or EDC, and is often carried out in a microwave reactor to enhance reaction efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures, ensuring consistent quality, and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Types of Reactions:

  • Oxidation: The furan ring in the compound can undergo oxidation to form furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the acetamide group to yield corresponding amines.

  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Corresponding amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its furan ring makes it a versatile intermediate in organic synthesis.

Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug design.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in treating diseases due to its ability to modulate biological pathways.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The furan ring and phenyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)acetamide

  • N-(furan-2-ylmethyl)benzamide

  • N-(furan-2-ylmethyl)indole-3-carboxamide

Uniqueness: N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is unique due to its specific combination of functional groups and structural elements

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Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-22(2,17-7-4-3-5-8-17)18-10-12-19(13-11-18)26-16-21(24)23-15-20-9-6-14-25-20/h3-14H,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSSXKBXXJWTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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